molecular formula C16H18N2O B14517689 4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one CAS No. 62747-97-1

4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one

Cat. No.: B14517689
CAS No.: 62747-97-1
M. Wt: 254.33 g/mol
InChI Key: AQDBUALZRWHMOH-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one is a chemical compound that features a quinoline moiety attached to a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one typically involves the reaction of quinoline derivatives with suitable alkylating agents. One common method involves the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts . Another approach involves the use of Grignard reagents to introduce the quinoline moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects .

Comparison with Similar Compounds

    Quinoline: A parent compound with similar structural features.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.

Uniqueness: 4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62747-97-1

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4,4-dimethyl-1-(quinolin-8-ylamino)pent-1-en-3-one

InChI

InChI=1S/C16H18N2O/c1-16(2,3)14(19)9-11-17-13-8-4-6-12-7-5-10-18-15(12)13/h4-11,17H,1-3H3

InChI Key

AQDBUALZRWHMOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C=CNC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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